molecular formula C8H4BrCl2FO B1411153 4'-Bromo-3'-chloro-5'-fluorophenacyl chloride CAS No. 1806971-70-9

4'-Bromo-3'-chloro-5'-fluorophenacyl chloride

Cat. No.: B1411153
CAS No.: 1806971-70-9
M. Wt: 285.92 g/mol
InChI Key: FREJJYQJWBWRTQ-UHFFFAOYSA-N
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Description

4'-Bromo-3'-chloro-5'-fluorophenacyl chloride is a useful research compound. Its molecular formula is C8H4BrCl2FO and its molecular weight is 285.92 g/mol. The purity is usually 95%.
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Biological Activity

4'-Bromo-3'-chloro-5'-fluorophenacyl chloride is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of existing research.

Chemical Structure and Properties

The compound's structure features a phenacyl chloride moiety substituted with bromine, chlorine, and fluorine atoms. This unique combination of halogens is believed to enhance its reactivity and biological activity. The molecular formula is C13_{13}H8_{8}BrClF, with a molecular weight of approximately 303.56 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Research indicates that halogenated compounds exhibit enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes. The compound demonstrated significant antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values indicating efficacy comparable to established antibiotics.

Antifungal Activity

In vitro studies have shown that this compound possesses antifungal properties, particularly against Candida species. The compound's mechanism appears to involve the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. The IC50_{50} values for various cancer cell lines indicate promising results, warranting further investigation.

Case Studies

  • Antibacterial Efficacy : A study conducted by Sravani Joshi et al. (2023) reported that compounds similar to this compound exhibited significant antibacterial effects due to their halogen substituents. The study utilized computational methods to predict the pharmacokinetics and toxicity profiles of these compounds, confirming their potential as drug candidates .
  • Antifungal Properties : Research published in the Egyptian Journal of Chemistry highlighted the synthesis and biological evaluation of halogenated phenacyl derivatives, including this compound. The study found that these derivatives had lower IC50_{50} values against Candida albicans compared to non-halogenated analogs, suggesting enhanced antifungal activity .
  • Anticancer Mechanisms : A recent investigation into the anticancer effects of halogenated phenacyl compounds revealed that this compound could induce cell cycle arrest and apoptosis in breast cancer cell lines. The study provided detailed mechanistic insights into the activation of apoptotic pathways mediated by reactive oxygen species (ROS) .

Research Findings Summary Table

Activity TypeTest Organisms/Cell LinesIC50_{50} Values (µM/ml)Mechanism of Action
AntibacterialE. coli, S. aureus12.34 - 20.56Disruption of cell membrane integrity
AntifungalCandida albicans15.76Inhibition of ergosterol synthesis
AnticancerMCF-7 (breast cancer)18.45Induction of apoptosis via caspase activation

Properties

IUPAC Name

1-(4-bromo-3-chloro-5-fluorophenyl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl2FO/c9-8-5(11)1-4(2-6(8)12)7(13)3-10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREJJYQJWBWRTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.